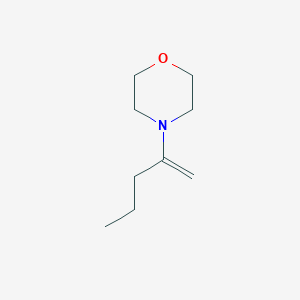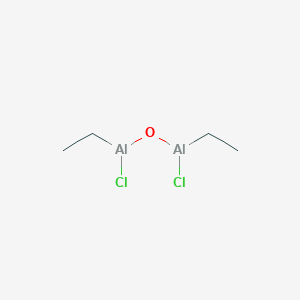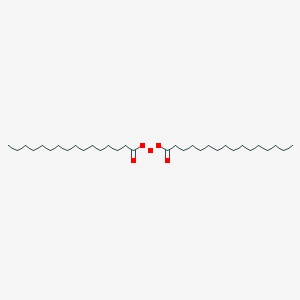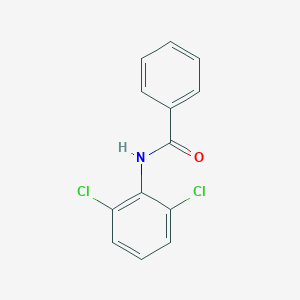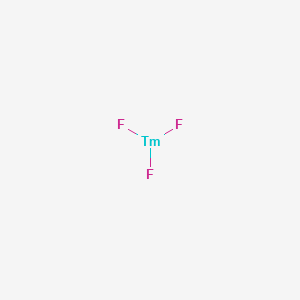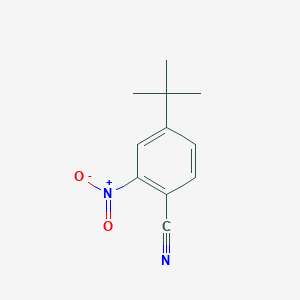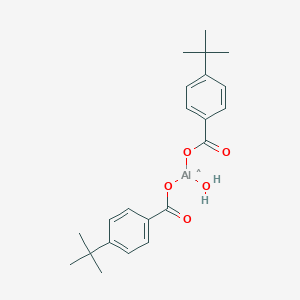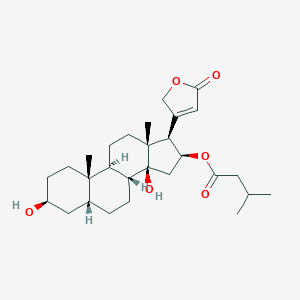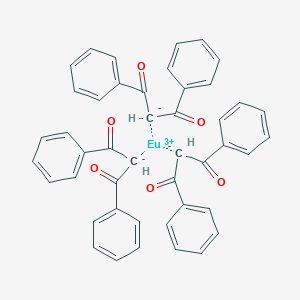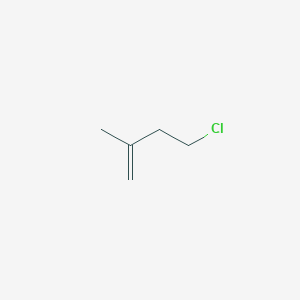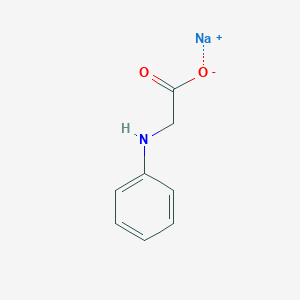
Glycine, N-phenyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-phenyl-, monosodium salt, also known as sodium N-phenylglycinate, is a chemical compound that is widely used in scientific research. This compound is a derivative of glycine, which is an amino acid that is found in many proteins. Sodium N-phenylglycinate is used in a variety of applications, including as a reagent in organic synthesis, as a buffering agent in biological assays, and as a stabilizer in pharmaceutical formulations.
作用機序
The mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is important for the regulation of glutamatergic neurotransmission.
生化学的および生理学的効果
Sodium N-phenylglycinate has a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, which has been associated with improved cognitive function. Sodium N-phenylglycinate has also been shown to have antidepressant effects in animal models, which may be due to its ability to increase the levels of glycine in the brain.
実験室実験の利点と制限
One of the main advantages of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate in lab experiments is its ability to act as a buffering agent, which helps to maintain a stable pH environment. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for research involving Glycine, N-phenyl-, monosodium salt N-phenylglycinate. One area of interest is the development of new pharmaceuticals based on this compound. Another area of interest is the investigation of the role of glycine in the brain and its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate and its potential limitations in lab experiments.
合成法
Sodium N-phenylglycinate can be synthesized using a variety of methods, including the reaction of glycine with phenylacetic acid and Glycine, N-phenyl-, monosodium salt hydroxide. Another method involves the reaction of glycine with benzyl chloride and Glycine, N-phenyl-, monosodium salt hydroxide. The resulting product is then treated with hydrochloric acid to form the monoGlycine, N-phenyl-, monosodium salt salt.
科学的研究の応用
Sodium N-phenylglycinate is used in a variety of scientific research applications, including as a reagent in organic synthesis. This compound is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antidepressants. Sodium N-phenylglycinate is also used as a buffering agent in biological assays, where it helps to maintain a stable pH environment. This compound is also used as a stabilizer in pharmaceutical formulations, where it helps to prevent the degradation of active ingredients.
特性
CAS番号 |
10265-69-7 |
|---|---|
製品名 |
Glycine, N-phenyl-, monosodium salt |
分子式 |
C8H8NNaO2 |
分子量 |
173.14 g/mol |
IUPAC名 |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
InChIキー |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
その他のCAS番号 |
10265-69-7 |
関連するCAS |
103-01-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



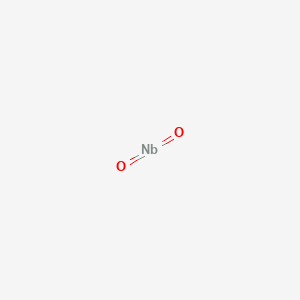
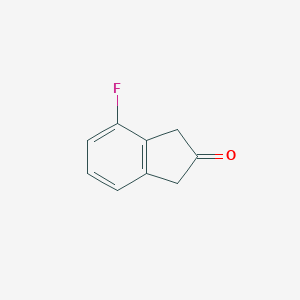
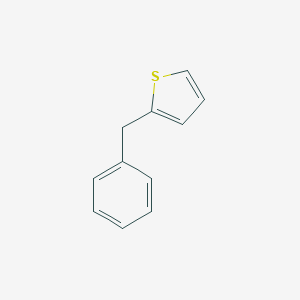
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
